(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(3-methyl-butyl)-amine hydrochloride
Description
This compound is a secondary amine hydrochloride featuring a benzocyclohepten ring system with two oxygen atoms (dioxa bridges) at positions 6 and 6. The 3-methyl-butyl (isoamyl) group and the benzocycloheptenyl-methyl moiety contribute to its structural complexity (Figure 1). The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)7-8-16-9-15-17-10-13-5-3-4-6-14(13)11-18-15;/h3-6,12,15-16H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHORNEJZAUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1OCC2=CC=CC=C2CO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(3-methyl-butyl)-amine hydrochloride, also known by its CAS number 1225333-15-2, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1225333-15-2 |
| Molecular Formula | C15H24ClNO2 |
| Molecular Weight | 283.81 g/mol |
| Synonyms | N-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine hydrochloride |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities which can be summarized as follows:
- CNS Activity : Preliminary studies suggest that this compound may have neuroactive properties. It has been tested in models for neuroprotection and cognitive enhancement.
- Antidepressant Effects : Some studies indicate potential antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. This effect may be mediated through inhibition of pro-inflammatory cytokines.
The proposed mechanisms through which this compound exerts its effects include:
- Receptor Modulation : Interaction with various neurotransmitter receptors has been noted, particularly those associated with serotonin and dopamine.
- Inhibition of Enzymatic Activity : Some studies have suggested that the compound may inhibit certain enzymes involved in inflammatory processes.
Case Studies
Several case studies have been documented in scientific literature:
- Neuroprotection in Rodent Models : A study demonstrated that administration of the compound significantly improved cognitive function in rodent models subjected to neurotoxic insults. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behavior.
- Anti-inflammatory Effects in Arthritis Models : In a controlled study using arthritic rats, treatment with this compound resulted in decreased joint swelling and pain scores compared to control groups.
Safety Profile
While the compound shows potential therapeutic benefits, it is classified as an irritant (Xi) and should be handled with care. Safety data sheets recommend caution due to its irritant properties upon contact with skin or mucous membranes.
Comparison with Similar Compounds
Key Structural Features :
- Benzocyclohepten core : A seven-membered fused aromatic ring system with two ether oxygen atoms.
- Substituents : A methyl group linking the amine to the benzocyclohepten ring and a branched 3-methyl-butyl chain.
- Hydrochloride salt : Improves crystallinity and bioavailability.
Structural Analogues and Physicochemical Properties
The compound is compared to other amine hydrochlorides with aromatic or aliphatic substituents (Table 1).
Notes:
- Solubility : The dioxa bridges may enhance water solubility relative to sulfur-containing analogues (e.g., 3,7-dithia-5-azatetracyclo compounds in ) due to oxygen’s higher polarity .
NMR Spectroscopy
- Aromatic Signals: The benzocyclohepten ring’s protons are expected at δ 6.5–7.5, similar to δ-benzylmethylaminoethyl benzoate HCl (δ 7.2–8.0) but shifted due to electron-withdrawing dioxa bridges .
- Amine Proton: A broad singlet near δ 9.0 (as in Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl) is anticipated for the NH⁺ group .
Pharmacological Implications
- Benzocyclohepten Core : May confer affinity for central nervous system targets, akin to tricyclic antidepressants.
- Hydrochloride Salt: Improves bioavailability compared to neutral amines, as seen in δ-benzylmethylaminoethyl benzoate HCl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
